molecular formula C21H17NO3 B2629894 17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione CAS No. 478029-55-9

17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione

Cat. No.: B2629894
CAS No.: 478029-55-9
M. Wt: 331.371
InChI Key: RBLWRYYMFWBHIM-UHFFFAOYSA-N
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Description

The compound belongs to the pentacyclic azapentacyclo family, characterized by a rigid ethanoanthracene-dicarboximide core with fused rings and a 17-azapentacyclo backbone. Its structure features an allyloxy substituent at the 17-position, distinguishing it from analogs with hydroxy, acetyl, or aryl groups.

Properties

IUPAC Name

17-prop-2-enoxy-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO3/c1-2-11-25-22-20(23)18-16-12-7-3-4-8-13(12)17(19(18)21(22)24)15-10-6-5-9-14(15)16/h2-10,16-19H,1,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLWRYYMFWBHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCON1C(=O)C2C(C1=O)C3C4=CC=CC=C4C2C5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17-(Allyloxy)-17-azapentacyclo[6650~2,7~0~9,14~0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione typically involves multi-step organic reactionsCommon reagents used in these steps include various organic solvents, catalysts, and protective groups to ensure selective reactions and high yields .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. Industrial synthesis would also focus on ensuring the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione involves its interaction with molecular targets through its functional groups. The allyloxy and aza groups can form hydrogen bonds, coordinate with metal ions, or participate in other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, or other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Substituent Variations at the 17-Position

The 17-position substituent significantly impacts molecular properties. Key analogs include:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Features
17-Hydroxy derivative -OH C₁₈H₁₅NO₃ 293.32 Hydrogen-bonding capacity; forms O–H···O interactions in crystal packing.
17-(4-Acetylphenyl) derivative 4-Acetylphenyl C₂₇H₂₀NO₃ 418.45 Enhanced lipophilicity (logP ~2.8); aromatic π-stacking in crystal lattice.
17-[(4-tert-Butylphenyl)methoxy] derivative 4-tert-Butylbenzyl C₂₉H₂₉NO₃ 457.55 Steric hindrance from bulky tert-butyl group; thermal stability >200°C.
17-{2-Hydroxy-3-[4-(2-methoxyphenyl)piperazinyl]propyl} derivative Piperazine-propyl C₃₃H₃₄N₄O₅ 590.65 Bioactive moiety; tested for anti-HIV activity (EC₅₀ >10 µM).
Target compound: 17-(Allyloxy) derivative Allyloxy C₂₁H₁₉NO₃ 333.38 (estimated) Allyl group may confer reactivity (e.g., Michael addition or polymerization).

Key Observations :

  • Hydroxy and acetylphenyl derivatives exhibit higher polarity, influencing solubility and crystallinity .
  • Bulky substituents (e.g., tert-butyl) reduce packing efficiency, lowering melting points .
  • Piperazine-containing analogs show biological activity but require optimization for potency .

Core Ring System Modifications

Variations in the pentacyclic scaffold alter electronic and steric profiles:

Compound Name Core Modification Impact
17-Oxapentacyclo derivative (O instead of N) Oxygen in place of nitrogen Reduced basicity; altered H-bonding and π-π interactions.
1,8-Dimethyl derivative Methyl groups at 1,8 positions Increased rigidity; planar angle between benzene rings: 124.9° .
1-Acetyl-17-(3-acetylphenyl) derivative Dual acetyl groups Higher logP (2.83); potential for cross-linking in polymers.

Key Observations :

  • Oxygen substitution reduces nitrogen’s lone-pair interactions, affecting coordination chemistry .
  • Methyl groups enhance thermal stability (e.g., melting point >250°C for 1,8-dimethyl analog) .

Antimicrobial Activity

  • N-Substituted imide derivatives (e.g., 2-(1-Acetyl)benzonitrile analog) showed MIC >512 mg/L against Staphylococcus aureus and Escherichia coli .
  • Piperazine derivatives exhibited moderate anti-HIV activity but high cytotoxicity (CC₅₀ <50 µM) .

Physicochemical Properties

Property 17-Hydroxy Derivative 17-(4-Acetylphenyl) Target Compound (Allyloxy)
Crystal System Monoclinic (P21/n) Not reported Likely monoclinic
Density (g/cm³) 1.361 - ~1.3–1.4 (estimated)
Hydrogen Bonding O–H···O chains C–H···O interactions Potential C–H···π bonds

Biological Activity

The compound 17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione is a complex polycyclic structure known for its potential biological activities, particularly in the field of cancer research. This article provides an overview of its biological activity, synthesis methods, and potential applications based on current research findings.

Chemical Structure and Properties

  • Molecular Formula : C18H12O3
  • Molecular Weight : Approximately 276.286 g/mol
  • Structural Features : The compound features a pentacyclic structure with multiple conjugated double bonds and dione functional groups at positions 16 and 18.

Biological Activity

Research indicates that this compound exhibits significant biological activity with a focus on its potential as an anticancer agent . The following points summarize its biological mechanisms and effects:

  • Mechanism of Action :
    • The compound interacts with cellular mechanisms involved in cancer progression, potentially inducing apoptosis in cancer cells through the activation of specific biochemical pathways.
    • It forms stable complexes with biomolecules such as proteins or nucleic acids, influencing their function and leading to therapeutic effects.
  • Anticancer Properties :
    • Studies have shown that the compound can inhibit the proliferation of various cancer cell lines, suggesting its utility in cancer treatment strategies.
    • Its ability to induce apoptosis makes it a candidate for further development as a chemotherapeutic agent.
  • Fluorescent Properties :
    • The anthracene moiety within the compound exhibits inherent fluorescence properties that can be fine-tuned for applications in biomolecule detection and cellular imaging.

Synthesis Methods

The synthesis of 17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione typically involves multi-step organic reactions that allow for the introduction of various functional groups.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study 1 : Investigated the anticancer effects on breast cancer cell lines (MCF-7) where the compound demonstrated significant cytotoxicity compared to standard chemotherapeutics.
  • Study 2 : Focused on the compound's interaction with DNA and RNA polymerases indicating its potential role as an inhibitor in nucleic acid synthesis processes.

Comparative Analysis

The following table summarizes related compounds and their unique aspects:

Compound NameStructural FeaturesUnique Aspects
AnthracenePolycyclic aromaticBasic structure for many derivatives
Maleic AnhydrideDiene componentReacts readily with dienophiles
9-HydroxyanthraceneHydroxy-substituted anthraceneExhibits different solubility properties

The uniqueness of 17-(Allyloxy)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2(7),3,5,9(14),10,12-hexaene-16,18-dione lies in its complex cyclic structure and dual dione functionality which distinguishes it from simpler polycyclic compounds like anthracene and maleic anhydride.

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